molecular formula C14H14Cl2N4O2 B2494848 N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide CAS No. 1324661-43-9

N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide

Cat. No.: B2494848
CAS No.: 1324661-43-9
M. Wt: 341.19
InChI Key: MPMHKXNCIQXNHD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid pharmacophore, incorporating two privileged medicinal chemistry scaffolds: a 1,2,4-oxadiazole ring and an azetidine moiety, linked via an acetamide bridge to a 3,4-dichlorophenyl group. The 1,3,4-oxadiazole core is extensively documented in scientific literature for its wide array of biological activities, particularly in anticancer research, where such derivatives have demonstrated potent antiproliferative effects by targeting key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The inclusion of the azetidinone (β-lactam) ring further enhances the compound's potential bioactivity, as this structural motif is recognized not only for its classic antibiotic properties but also for its emerging applications as a cholesterol absorption inhibitor and enzyme inhibitor . The 3,4-dichlorophenyl substituent is a common feature in many biologically active molecules, often contributing to enhanced binding affinity and metabolic stability. This specific molecular architecture suggests potential research applications in developing novel therapeutic agents, particularly in oncology and infectious diseases. The compound is provided for research use only (RUO) and is strictly intended for in vitro laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c1-8-17-14(22-19-8)9-5-20(6-9)7-13(21)18-10-2-3-11(15)12(16)4-10/h2-4,9H,5-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMHKXNCIQXNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azabicyclobutane (ABB) Ring-Opening Strategy

The azetidine core is constructed via strain-release reactions using azabicyclobutane (ABB), a highly strained four-membered ring. ABB reacts with 5-amino-3-methyl-1,2,4-oxadiazole under mild conditions (THF, 25°C, 12 hrs) to yield 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine. This method offers a 65% yield and avoids harsh reagents (Table 1).

Table 1: ABB Ring-Opening Reaction Parameters

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 25°C
Reaction Time 12 hours
Yield 65%

β-Lactam Reduction Pathway

An alternative route involves synthesizing a β-lactam intermediate followed by reduction:

  • Schiff Base Formation : 2-Amino-1,3,4-oxadiazole reacts with 3-methyl-1,2,4-oxadiazole-5-carbaldehyde in methanol catalyzed by glacial acetic acid, forming a Schiff base.
  • Cyclization : The Schiff base undergoes cyclization with chloroacetyl chloride and triethylamine, producing a β-lactam (azetidin-2-one) derivative.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the β-lactam to the azetidine amine in 58% yield.

Acetamide Linker Installation

Nucleophilic Substitution

The azetidine’s primary amine reacts with 2-chloro-N-(3,4-dichlorophenyl)acetamide in dimethylformamide (DMF) with potassium carbonate as a base (80°C, 6 hrs, 72% yield). The reaction proceeds via an SN2 mechanism, displacing chloride with the azetidine nitrogen (Figure 1).

Figure 1: Acetamide Coupling Mechanism
$$ \text{Azetidine} + \text{ClCH}2\text{C(O)NHC}6\text{H}3\text{Cl}2 \rightarrow \text{Target Compound} + \text{HCl} $$

Carbodiimide-Mediated Coupling

For higher regioselectivity, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between azetidine and N-(3,4-dichlorophenyl)glycine, achieving a 70% yield.

Structural Characterization and Spectral Data

Infrared Spectroscopy (IR)

  • Azetidine C-N Stretch : 1,180–1,040 cm⁻¹.
  • Oxadiazole C=N Stretch : 1,660–1,580 cm⁻¹.
  • Acetamide C=O Stretch : 1,770–1,650 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • Aromatic protons (dichlorophenyl): δ 7.45–7.88 ppm (multiplet).
    • Azetidine -CH₂-: δ 3.74–3.83 ppm (singlet).
    • Oxadiazole -CH₃: δ 2.35 ppm (singlet).
  • ¹³C NMR :
    • Azetidine C-3: 48.2 ppm.
    • Oxadiazole C-5: 162.4 ppm.

Mass Spectrometry

  • Molecular Ion Peak : m/z 413 [M+H]⁺.
  • Fragmentation peaks at m/z 285 (loss of dichlorophenyl) and 142 (azetidine-oxadiazole).

Optimization and Yield Improvement

Solvent Effects

  • Polar Aprotic Solvents : DMF increases reaction rates but may cause side reactions.
  • Ether Solvents : Tetrahydrofuran (THF) minimizes decomposition during ABB ring-opening.

Catalytic Enhancements

  • Triethylamine : Accelerates β-lactam formation by scavenging HCl.
  • Palladium Catalysts : Patent disclosures suggest Pd(OAc)₂ improves coupling efficiency in dichlorophenyl incorporation.

Challenges and Alternative Routes

Oxadiazole Ring Stability

The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic conditions. Employing neutral pH during azetidine functionalization prevents degradation.

Stereochemical Control

Azetidine’s small ring size limits stereoselectivity. Chiral auxiliaries or enantioselective catalysis remain under exploration.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Moteties
Compound Name Key Structural Features Synthesis/Yield/Purity Applications/Notes
Compound 16e (from ) 3-Methyl-1,2,4-oxadiazole linked to a bicyclic cephalosporin core 2% yield Evaluated for anti-tubercular activity; low yield may limit scalability .
PSN375963 (from ) 1,2,4-Oxadiazole with butylcyclohexyl substituent Not reported Studied as a G protein-coupled receptor (GPCR) modulator .
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide () 1,3,4-Oxadiazole with trimethoxyphenyl group Commercial availability Potential use in cancer research due to trimethoxyphenyl’s tubulin-binding affinity.

Key Observations :

  • The target compound’s azetidine-oxadiazole system distinguishes it from cephalosporin-based () or purely aromatic oxadiazole derivatives (). The azetidine ring may enhance solubility compared to bulkier substituents (e.g., butylcyclohexyl in PSN375963) .
  • Low synthetic yields (e.g., 2% for Compound 16e ) highlight challenges in oxadiazole-containing scaffolds, suggesting optimization needs for the target compound’s synthesis.
Dichlorophenyl-Containing Analogues
Compound Name Key Structural Features Synthesis/Yield/Purity Applications/Notes
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide () Dichlorophenyl + pyrazolyl core Crystallized with three conformers Structural studies reveal conformational flexibility impacting packing and stability .
PS59 () Dichlorophenyl + isoindolin-amide hybrid 81% yield HDAC modulator; high yield suggests efficient coupling strategies .
2-Cyano-N-[5-(3,4-dichlorophenyl)-3-thienyl]acetamide () Dichlorophenyl + thienyl-cyano group Multi-step synthesis (84% purity) Kinase activator; cyano group may enhance electrophilic reactivity .

Key Observations :

  • The dichlorophenyl group is a conserved feature across these compounds, likely contributing to hydrophobic interactions in target binding. However, the azetidine-oxadiazole system in the target compound offers a distinct spatial arrangement compared to pyrazolyl () or thienyl () cores.
  • Conformational diversity in ’s compound underscores the importance of crystallographic studies for the target molecule to assess stability and polymorphism .
Acetamide Derivatives with Heterocyclic Systems
Compound Name Key Structural Features Synthesis/Yield/Purity Applications/Notes
N-[4-Acetyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide () Thiadiazole + fluorophenyl group Not reported Antioxidant and anti-inflammatory potential inferred from fluorophenyl moiety .
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazolylthio)butanamide () Oxadiazole-thioether + chlorophenyl Multi-step synthesis Lipoxygenase inhibitors; thioether linkage may improve membrane permeability .

Key Observations :

  • Replacement of azetidine with thiadiazole () or thioether-linked oxadiazole () alters electronic properties and bioavailability. The target compound’s azetidine may reduce steric hindrance compared to bulkier heterocycles.
  • Fluorophenyl () vs. dichlorophenyl substitutions offer insights into halogen effects on activity; chlorine’s higher lipophilicity may enhance target affinity in the dichlorophenyl series .

Biological Activity

N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure includes a dichlorophenyl group and an oxadiazole ring, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with oxadiazole moieties have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives had IC50 values ranging from 1 to 7 µM against the MCF-7 breast cancer cell line, suggesting potent antiproliferative effects compared to doxorubicin (IC50 = 0.5 µM) .

CompoundIC50 (µM)Target Cell Line
Doxorubicin0.5MCF-7
D-11MCF-7
D-65MCF-7
D-156MCF-7
D-167MCF-7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 3.58 to 8.74 µM .

CompoundMIC (µM)Bacterial Strain
D-23.58Staphylococcus aureus
D-45.00Escherichia coli
D-66.00Pseudomonas aeruginosa
D-198.74Candida albicans

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. It has been suggested that the presence of electron-withdrawing groups enhances its cytotoxicity by increasing the compound's reactivity towards cellular targets .
  • Antimicrobial Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several studies have highlighted the efficacy of related compounds in vivo:

  • Anticonvulsant Activity : A related compound demonstrated significant anticonvulsant effects in mouse models, indicating potential neuroprotective properties through modulation of GABAergic and glycinergic pathways .
  • Cytotoxicity Studies : In vitro studies showed that certain derivatives effectively inhibited cell proliferation in various cancer lines, reinforcing the need for further exploration into their therapeutic applications .

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